molecular formula C21H23N3O4S B6423551 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040636-67-6

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B6423551
CAS No.: 1040636-67-6
M. Wt: 413.5 g/mol
InChI Key: OFNUFJCREGSFQK-UHFFFAOYSA-N
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Description

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core, a phenyl group, and a dioxidotetrahydrothiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, introduction of the phenyl group, and incorporation of the dioxidotetrahydrothiophenyl moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 1-(1,1-dioxothiolan-3-yl)-3-phenyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-13(2)17-11-16(21(25)28-3)18-19(14-7-5-4-6-8-14)23-24(20(18)22-17)15-9-10-29(26,27)12-15/h4-8,11,13,15H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNUFJCREGSFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=C1)C(=O)OC)C(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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